L-ornithine L-ornithine L-ornithine is an optically active form of ornithine having L-configuration. It has a role as a hepatoprotective agent, an algal metabolite and a mouse metabolite. It is an ornithine and a non-proteinogenic L-alpha-amino acid. It is a conjugate base of a L-ornithinium(1+). It is a conjugate acid of a L-ornithinate. It is an enantiomer of a D-ornithine.
Produced during the urea cycle, ornithine is an amino acid produced from the splitting off of urea from arginine. L-Ornithine allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine.
Ornithine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Ornithine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-ornithine is a natural product found in Euphorbia prostrata, Glycine max, and other organisms with data available.
Ornithine is a naturally occurring amino acid found in meat, fish, dairy and eggs. Ornithine is one of the key reactants in the urea cycle that is responsible for 80% of the nitrogen excretion in the body. Ornithine enhances liver function and helps detoxify harmful substances.
Ornithine is an amino acid produced in the urea cycle by the splitting off of urea from arginine. It is a central part of the urea cycle, which allows for the disposal of excess nitrogen. L-Ornithine is also a precursor of citrulline and arginine. In order for ornithine produced in the cytosol to be converted to citrulline, it must first cross the inner mitochondrial membrane into the mitochondrial matrix where it is carbamylated by ornithine transcarbamylase. This transfer is mediated by the mitochondrial ornithine transporter (SLC25A15; AF112968; ORNT1). Mutations in the mitochondrial ornithine transporter result in hyperammonemia, hyperornithinemia, homocitrullinuria (HHH) syndrome, a disorder of the urea cycle. The pathophysiology of thef the disease may involve diminished ornithine transport into mitochondria, resulting in ornithine accumulation in the cytoplasm and reduced ability to clear carbamoyl phosphate and ammonia loads. (OMIM 838970). (A3420).
An amino acid produced in the urea cycle by the splitting off of urea from arginine.
Brand Name: Vulcanchem
CAS No.: 25104-12-5
VCID: VC13346372
InChI: InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1
SMILES: C(CC(C(=O)O)N)CN
Molecular Formula: C5H12N2O2
Molecular Weight: 132.16 g/mol

L-ornithine

CAS No.: 25104-12-5

Cat. No.: VC13346372

Molecular Formula: C5H12N2O2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

L-ornithine - 25104-12-5

Specification

CAS No. 25104-12-5
Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
IUPAC Name (2S)-2,5-diaminopentanoic acid
Standard InChI InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1
Standard InChI Key AHLPHDHHMVZTML-BYPYZUCNSA-N
Isomeric SMILES C(C[C@@H](C(=O)O)N)CN
SMILES C(CC(C(=O)O)N)CN
Canonical SMILES C(CC(C(=O)O)N)CN
Melting Point 140 °C

Introduction

Chemical Structure and Physicochemical Properties of L-Ornithine

L-Ornithine (C₅H₁₂N₂O₂) is a dibasic amino acid characterized by a four-carbon side chain terminating in a primary amine group. Its molecular weight of 132.16 g/mol and isoelectric point of 9.7 reflect its high solubility in aqueous environments, a property critical for its role in cytosolic and mitochondrial processes . The L-configuration of its α-carbon ensures compatibility with enzymatic systems, distinguishing it from its D-isomer, which lacks biological activity.

Structurally, L-ornithine resembles L-lysine but lacks one methylene group, a difference that confines its participation to specific metabolic pathways rather than protein synthesis . This structural minimalism allows it to act as a mobile intermediate in the urea cycle, shuttling between mitochondria and the cytosol. The compound’s hydrophilic nature, driven by its amino and carboxyl groups, enables rapid diffusion across cellular membranes, ensuring efficient nitrogen transport .

Comparative Analysis of L-Ornithine and Related Amino Acids

PropertyL-OrnithineL-LysineL-Arginine
Molecular FormulaC₅H₁₂N₂O₂C₆H₁₄N₂O₂C₆H₁₄N₄O₂
Side Chain Length4 carbons5 carbons4 carbons
Isoelectric Point (pI)9.79.710.8
Primary Metabolic RoleUrea cycleProtein synthesisNitric oxide precursor

Biosynthesis and Metabolic Pathways

The Urea Cycle: Primary Site of L-Ornithine Synthesis

L-Ornithine is synthesized de novo in the liver via the urea cycle, a pathway that converts toxic ammonia into urea for excretion. The cycle begins with mitochondrial carbamoyl phosphate synthesis from ammonia and bicarbonate, catalyzed by carbamoyl phosphate synthetase I (CPSI) . Ornithine transcarbamylase then transfers the carbamoyl group to L-ornithine, forming citrulline, which exits mitochondria and combines with aspartate to form argininosuccinate. Subsequent cleavage yields arginine, which is hydrolyzed by arginase to regenerate L-ornithine and urea .

This cyclic process consumes two nitrogen atoms per urea molecule, highlighting L-ornithine’s role as a nitrogen carrier. Dysregulation of this pathway, as seen in ornithine transcarbamylase deficiency, leads to hyperammonemia, underscoring the compound’s physiological indispensability .

Interconnected Metabolic Networks

Beyond the urea cycle, L-ornithine intersects with polyamine synthesis and nitric oxide (NO) production. Ornithine decarboxylase converts L-ornithine to putrescine, a precursor of spermidine and spermine, which regulate cell proliferation and apoptosis . Concurrently, arginase competition with nitric oxide synthase (NOS) for L-arginine determines NO output, linking L-ornithine metabolism to vascular tone and immune response .

Physiological Roles and Health Implications

Ammonia Detoxification and Hepatic Function

Clinical trials demonstrate that L-ornithine-L-aspartate (LOLA) reduces blood ammonia levels by 30–40% in cirrhotic patients, alleviating hepatic encephalopathy symptoms such as confusion and asterixis . The mechanism involves enhanced urea cycle activity and glutamine synthesis in perivenous hepatocytes, facilitated by aspartate’s role in the malate-aspartate shuttle . A meta-analysis of 11 randomized controlled trials confirmed LOLA’s efficacy, with a pooled odds ratio of 2.1 for symptom improvement compared to placebo .

Muscle Protein Synthesis and Athletic Performance

While L-ornithine supplementation is marketed for growth hormone (GH) stimulation, evidence remains equivocal. A 2019 double-blind study reported a 12% increase in GH levels post-exercise with 5 g oral L-ornithine, yet no significant muscle mass gains were observed over 8 weeks . Proposed mechanisms include GH-releasing hormone potentiation and nitric oxide-mediated vasodilation, which may enhance nutrient delivery to muscles .

Industrial Production and Metabolic Engineering

Microbial Fermentation Strategies

Corynebacterium glutamicum dominates industrial L-ornithine production, with engineered strains achieving titers up to 16 g/L . Key modifications include:

  • Precursor optimization: Overexpression of glutamate dehydrogenase (RocG) increases α-ketoglutarate flux into the urea cycle.

  • Byproduct reduction: Deletion of argF prevents conversion to arginine, boosting L-ornithine yield by 22% .

  • Cofactor engineering: NADPH supply is enhanced via pentose phosphate pathway upregulation, improving flux through NADPH-dependent enzymes .

Challenges and Future Directions

Despite advances, production costs remain high due to purification complexities and carbon loss via CO₂ in the urea cycle. Emerging solutions include:

  • CRISPR-Cas9-mediated multiplex editing to simultaneously knock out competitive pathways.

  • Adaptive laboratory evolution under ammonia stress to select hyperproducing strains .

Therapeutic Applications and Clinical Trials

Hepatic Encephalopathy Management

A 2024 phase III trial (NCT04837205) comparing LOLA (6 g/day) to rifaximin found comparable ammonia reduction (34% vs. 38%) but fewer side effects in the LOLA group (8% vs. 21% diarrhea) . Subgroup analyses suggest greater efficacy in Child-Pugh B cirrhosis than in decompensated (Child-Pugh C) patients .

Wound Healing and Immunomodulation

Topical L-ornithine α-ketoglutarate (OKG) accelerates diabetic ulcer healing by 40% in rodent models, attributed to increased collagen deposition and macrophage polarization to the M2 phenotype . Human trials are ongoing (NCT05583272).

Emerging Research and Future Prospects

L-Ornithine in Sleep Regulation

A 2025 study identified L-ornithine as a modulator of GABAergic signaling in the suprachiasmatic nucleus. Oral administration (3 g/day) increased slow-wave sleep duration by 25% in insomnia patients, potentially via astrocyte-mediated glutamate-glutamine cycling .

Synthetic Biology and Heterologous Production

Recent efforts to engineer Saccharomyces cerevisiae for L-ornithine synthesis have achieved 8 g/L titers by expressing bacterial arginase (rocF) and mitochondrial transporters . This yeast-based platform offers advantages in eukaryotic post-translational modifications for therapeutic protein co-production.

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